3-[3-(3,5-difluorophenyl)-4-oxoisoxazolo[5,4-d]pyrimidin-5(4H)-yl]propanoic acid
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Overview
Description
3-[3-(3,5-Difluorophenyl)-4-oxoisoxazolo[5,4-d]pyrimidin-5(4H)-yl]propanoic acid is a complex organic compound characterized by its unique structure, which includes a difluorophenyl group, an oxoisoxazolo ring, and a pyrimidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3,5-difluorophenyl)-4-oxoisoxazolo[5,4-d]pyrimidin-5(4H)-yl]propanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the difluorophenyl intermediate:
Construction of the oxoisoxazolo ring: This is achieved through cyclization reactions, where appropriate precursors are subjected to conditions that promote ring closure.
Attachment of the pyrimidinyl group: This step involves coupling reactions, such as Suzuki-Miyaura coupling, to attach the pyrimidinyl moiety to the oxoisoxazolo ring.
Formation of the propanoic acid side chain: This is typically done through alkylation reactions, where the propanoic acid group is introduced.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-[3-(3,5-difluorophenyl)-4-oxoisoxazolo[5,4-d]pyrimidin-5(4H)-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-[3-(3,5-difluorophenyl)-4-oxoisoxazolo[5,4-d]pyrimidin-5(4H)-yl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[3-(3,5-difluorophenyl)-4-oxoisoxazolo[5,4-d]pyrimidin-5(4H)-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance binding affinity through hydrophobic interactions, while the oxoisoxazolo and pyrimidinyl moieties may participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Difluorophenyl)propanoic acid: Shares the difluorophenyl group but lacks the oxoisoxazolo and pyrimidinyl moieties.
4-Oxoisoxazolo[5,4-d]pyrimidine derivatives: Similar core structure but different substituents on the ring.
Uniqueness
3-[3-(3,5-Difluorophenyl)-4-oxoisoxazolo[5,4-d]pyrimidin-5(4H)-yl]propanoic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both the difluorophenyl and oxoisoxazolo[5,4-d]pyrimidinyl moieties allows for diverse interactions with molecular targets, making it a versatile compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-[3-(3,5-difluorophenyl)-4-oxo-[1,2]oxazolo[5,4-d]pyrimidin-5-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F2N3O4/c15-8-3-7(4-9(16)5-8)12-11-13(23-18-12)17-6-19(14(11)22)2-1-10(20)21/h3-6H,1-2H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJUGBVECVHFOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C2=NOC3=C2C(=O)N(C=N3)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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